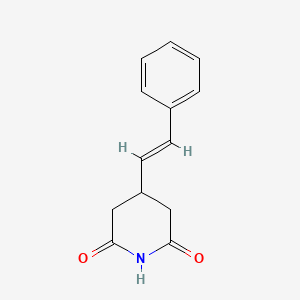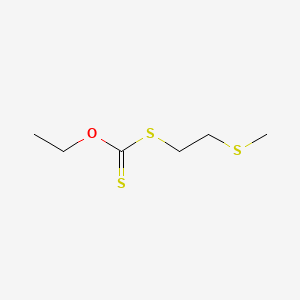
O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate is an organic compound with the molecular formula C6H12OS3 It is a dithiocarbonate ester, characterized by the presence of both ethyl and methylthio groups attached to the dithiocarbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate typically involves the reaction of ethyl alcohol with carbon disulfide in the presence of a base, followed by the addition of an alkyl halide such as methyl iodide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles, leading to the replacement of the ethyl or methylthio groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield O-ethyl thiocarbonate and sulfate as final products .
Applications De Recherche Scientifique
O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate has several scientific research applications:
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and as a potential tool for probing cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Mécanisme D'action
The mechanism by which O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: This compound shares structural similarities with O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate but contains a phosphonothioate group instead of a dithiocarbonate moiety.
S-Acetonyl O-ethyl dithiocarbonate: Another related compound, used as a precursor to various ketene hemithioacetals and other derivatives.
Uniqueness
This compound is unique due to its specific combination of ethyl and methylthio groups attached to the dithiocarbonate structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5344-19-4 |
|---|---|
Formule moléculaire |
C6H12OS3 |
Poids moléculaire |
196.4 g/mol |
Nom IUPAC |
O-ethyl 2-methylsulfanylethylsulfanylmethanethioate |
InChI |
InChI=1S/C6H12OS3/c1-3-7-6(8)10-5-4-9-2/h3-5H2,1-2H3 |
Clé InChI |
GSFBNXHEKQIGMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)SCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



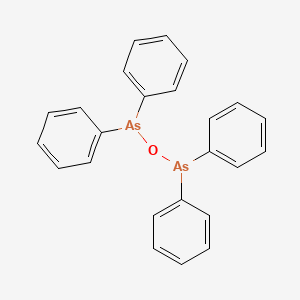
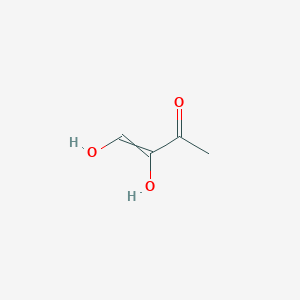
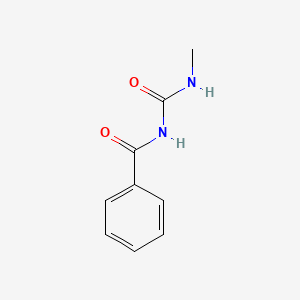

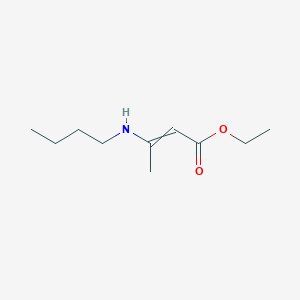
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)
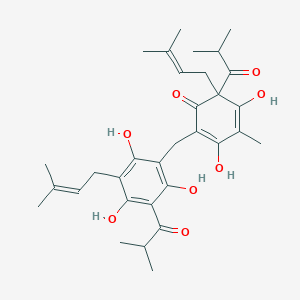
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
